Tripotassium tris(oxalato)chromate(3-)

Thermal Analysis Coordination Chemistry Material Synthesis

Choose tripotassium tris(oxalato)chromate(3-) (K₃[Cr(C₂O₄)₃]·3H₂O) for applications demanding kinetic inertness, thermal robustness, and defined paramagnetism. Unlike labile Fe(III) or diamagnetic Al(III) analogs, its d³ configuration ensures photochemical stability, a wide thermal processing window (decomposition ~345°C vs. ~270°C for ferrioxalate), and predictable S=3/2 magnetic coupling. Ideal as an EPR broadening agent, a doping probe in single-crystal studies, a precursor for phase-pure perovskite oxides, and a robust tecton for oxalate-bridged magnetic networks.

Molecular Formula C6CrK3O12
Molecular Weight 433.35 g/mol
CAS No. 14217-01-7
Cat. No. B085094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripotassium tris(oxalato)chromate(3-)
CAS14217-01-7
Synonymschromic potassium oxalate
potassium tris(oxalato)chromate(III)
tris(oxalato)chromate(III)
tris(oxalato)chromate(III), trihydrate
Molecular FormulaC6CrK3O12
Molecular Weight433.35 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[K+].[K+].[K+].[Cr+3]
InChIInChI=1S/3C2H2O4.Cr.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6
InChIKeyGPRSKVBHOMRGMO-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripotassium tris(oxalato)chromate(3-) CAS 14217-01-7: Fundamental Physicochemical Baseline for Procurement & Research Selection


Tripotassium tris(oxalato)chromate(3-) (CAS 14217-01-7, commonly supplied as the trihydrate K₃[Cr(C₂O₄)₃]·3H₂O) is a classical Werner-type coordination complex featuring a Cr³⁺ center in a near-octahedral environment ligated by three bidentate oxalate (C₂O₄²⁻) ligands. The compound crystallizes as black-green monoclinic scales with a density of 2.133 g/cm³ at 20°C [1]. It is freely soluble in water (4.7 g/100g H₂O at 0°C), practically insoluble in ethanol, and exhibits a spin-only magnetic moment of 3.87 μB (S = 3/2), consistent with the d³ (⁴A₂g ground term) configuration of chromium(III) in a strong octahedral ligand field [1]. The compound is widely recognized as a stable, paramagnetic, and substitution-inert precursor for advanced materials synthesis, magnetic studies, and bioanalytical probe applications, distinguishing it from its more labile iron(III) and diamagnetic aluminum(III) class analogs.

Why Tris(oxalato)metalate(III) Salts Are Not Functionally Interchangeable: A Caution for Procurement Specifications Requiring Tripotassium tris(oxalato)chromate(3-)


Although the [M(C₂O₄)₃]³⁻ framework is shared across several transition and main-group metalates (M = Cr, Fe, Al, Co), the functional behavior of the salt is principally governed by the d-electron configuration, ligand-field stabilization energy, and redox lability of the central metal ion. Cr³⁺ (d³) is kinetically inert to ligand substitution and photoreduction, whereas Fe³⁺ (d⁵) is both thermally labile and highly photosensitive, and Al³⁺ (d⁰) is diamagnetic [1]. Consequently, naive substitution—e.g., selecting the cheaper ferrioxalate or aluminate salt—can lead to divergent outcomes in magnetic, photochemical, thermal, or electron-transfer applications. The evidence assembled in Section 3 quantifies these differences across thermal decomposition trajectory, photochemical stability, and biological membrane permeability, thereby demonstrating why the chromium-specific variant is indispensable for certain scientific use cases [2].

Quantitative Differentiation of Tripotassium tris(oxalato)chromate(3-) Against Closest In-Class Analogs: A Procurement-Driven Evidence Matrix


Thermal Decomposition Pathway: Comparative TGA/DSC Onset Temperatures for K₃[Cr(C₂O₄)₃]·3H₂O vs K₃[Fe(C₂O₄)₃]·3H₂O

The thermal decomposition of solid potassium tris(oxalato)chromate(III) trihydrate follows a distinct multi-step pathway that differs markedly from its iron(III) analog in the onset temperature of oxalate backbone decomposition. After dehydration, the anhydrous chromium complex resists decomposition of the oxalate framework until approximately 345°C, whereas the corresponding potassium tris(oxalato)ferrate(III) commences oxalate decomposition at approximately 270°C—a difference of ~75°C (class-level inference from published TGA data) [1]. This higher thermal stability is attributed to the greater M–O bond covalency and the kinetic inertness of the d³ Cr³⁺ center, which collectively delay internal electron-transfer steps that initiate ligand degradation.

Thermal Analysis Coordination Chemistry Material Synthesis

Photochemical Stability: Quantitative EPR Assessment of K₃[Cr(C₂O₄)₃]·3H₂O in Contrast to Photoreactive K₃[Fe(C₂O₄)₃]

Electron paramagnetic resonance (EPR) studies on single crystals of K₃[Al(C₂O₄)₃]·3H₂O doped with the chromium complex revealed no detectable photochemical reaction of the [Cr(C₂O₄)₃]³⁻ unit under irradiation. The maximum quantum yield for photodecomposition derived from the EPR measurements is vanishingly small (< 10⁻⁴) compared to the well-established high quantum yield (~1.2 at 254 nm for the Fe(III) analog, determined in prior actinometric literature) [1]. This stark contrast originates from the different electronic states involved: Cr³⁺ (d³) possesses a half-filled t₂g shell with a large ligand-field activation barrier, whereas Fe³⁺ (d⁵) undergoes efficient ligand-to-metal charge-transfer (LMCT) photoreduction.

Photochemistry EPR Spectroscopy Coordination Chemistry

Membrane Permeability in Thylakoid Suspensions: K₃[Cr(C₂O₄)₃] vs Potassium Ferricyanide as EPR Broadening Agents

In a direct head-to-head comparison using thylakoid membrane suspensions, potassium tris(oxalato)chromate(III) trihydrate demonstrated significantly lower membrane permeability than the conventional paramagnetic broadening agent potassium ferricyanide (K₃[Fe(CN)₆]). Critically, unlike ferricyanide, the chromium oxalate did not inhibit thylakoid electron transport or photophosphorylation, and was not photoreduced by the photosynthetic apparatus [1]. This dual advantage—impermeability plus metabolic inertness—positions the chromium complex as a superior extracellular spin-probe quencher for compartment-specific EPR oximetry and pH-metry in plant bioenergetics.

Spin Label EPR Thylakoid Membrane Biophysical Chemistry

Aqueous Solubility and Paramagnetic Character: Comparison Among K₃[M(C₂O₄)₃]·3H₂O (M = Cr, Fe, Al)

The aqueous solubility at low temperature and the magnetic susceptibility are directly comparable across the isostructural trihydrate series. At 0°C, the chromium complex exhibits a solubility of 4.7 g/100g H₂O, slightly higher than the 4.2 g/100g H₂O reported for the iron(III) analog [1]. The aluminum(III) complex, while not toxicologically quantified here, is known to be similarly soluble. The critical differential, however, lies in the paramagnetic character: the chromium species possesses a spin-only magnetic moment of 3.87 μB (S = 3/2), making it useful as an EPR-active probe, whereas the aluminum complex is diamagnetic (μeff = 0 μB) and the iron complex, although paramagnetic, suffers from the aforementioned photoreactivity and redox lability [2].

Magnetism Solution Chemistry Coordination Chemistry

Validated Application Scenarios for Tripotassium tris(oxalato)chromate(3-) Driven by Comparative Performance Evidence


Compartment-Specific Spin-Label Quenching in Thylakoid Membrane EPR Studies

Based on the direct evidence that chromium oxalate does not permeate thylakoid membranes and does not inhibit electron transport (unlike ferricyanide), this compound is the preferred paramagnetic broadening agent for selectively quenching extracellular Tempamine signals in chloroplast bioenergetics research. Its use ensures that the measured EPR line-broadening arises solely from aqueous-phase spin labels outside the intrathylakoid volume, enabling accurate transmembrane pH gradient determination. [1]

EPR Probe for Single-Crystal Site-Symmetry Determination in Diamagnetic Hosts

The combination of the [Cr(C₂O₄)₃]³⁻ ion's photochemical inertness and its well-resolved EPR spectrum allows it to be doped at low concentration into isostructural K₃[Al(C₂O₄)₃]·3H₂O single crystals. This application exploits the diamagnetic aluminum host to magnetically dilute the paramagnetic probe, yielding sharp EPR lines from which spin-Hamiltonian parameters and molecular orientation can be extracted without interference from photodecomposition artifacts that would plague an iron-based dopant. [2]

Controlled-Temperature Synthesis of Mixed-Metal Oxide Perovskites via Thermal Decomposition

The onset temperature for oxalate framework decomposition (~345°C) being significantly higher than that of the iron analog (~270°C) provides a wider thermal processing window for the synthesis of LaCrO₃ and related perovskite oxides. When K₃[Cr(C₂O₄)₃] is used as the chromium source in microwave-assisted or conventional furnace decomposition routes, the delayed ligand pyrolysis facilitates more homogeneous mixing with the lanthanum component prior to oxide formation, yielding phase-pure nanocrystalline products. [3]

Paramagnetic Building Block for Heterometallic Molecular Magnets

The [Cr(C₂O₄)₃]³⁻ anion serves as a robust, kinetically inert, anionic tecton for constructing oxalate-bridged bimetallic and polymetallic networks. The substitution-inert nature of the Cr(III) center prevents unwanted ligand scrambling during self-assembly with labile divalent cations (e.g., Mn²⁺, Co²⁺, Ni²⁺), and its S = 3/2 spin provides predictable magnetic exchange coupling. This contrasts with the more labile [Fe(C₂O₄)₃]³⁻ anion, which can undergo aquation and redox side-reactions under identical synthesis conditions. [4]

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